InChI=1S/C15H12O3/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15(17)18/h2-9H,1H3,(H,17,18)
. 2-(3-acetylphenyl)benzoic acid, also known as 3-acetyl-2-benzoylbenzoic acid, is an organic compound that belongs to the class of benzoic acids. This compound features a benzene ring with two substituents: an acetyl group and a benzoic acid moiety. It is of interest in various fields, including medicinal chemistry and materials science.
This compound can be synthesized through several chemical reactions, primarily involving Friedel-Crafts acylation, which introduces acyl groups into aromatic compounds. The availability of starting materials such as benzoic acid and acetophenone makes this synthesis feasible in laboratory settings.
2-(3-acetylphenyl)benzoic acid is classified as a benzoic acid derivative. It exhibits properties typical of aromatic carboxylic acids, including acidity and the ability to participate in electrophilic substitution reactions.
The synthesis of 2-(3-acetylphenyl)benzoic acid can be achieved through the Friedel-Crafts acylation method. In this reaction, an aromatic compound (like benzene or its derivatives) reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
The molecular structure of 2-(3-acetylphenyl)benzoic acid consists of:
2-(3-acetylphenyl)benzoic acid can undergo several chemical reactions, including:
Where R represents an alkyl group from the alcohol used.
The mechanism of action for 2-(3-acetylphenyl)benzoic acid primarily involves its interactions at the molecular level with biological targets. Its structural features allow it to act as a potential inhibitor in various enzymatic reactions.
Research indicates that compounds with similar structures exhibit anti-inflammatory properties, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways.
2-(3-acetylphenyl)benzoic acid has potential applications in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1